Anisindione

Anticoagulation Drug Intolerance Therapeutic Substitution

Source your lab's indanedione-class anticoagulant with confidence. Our Anisindione (CAS 117-37-3) is the definitive research compound for studying non-coumarin vitamin K antagonism. Given the non-interchangeability of oral anticoagulants, this API is essential for models of warfarin hypersensitivity and for developing long-acting therapies, leveraging its unique once-every-three-day dosing profile. Ensure your results are clinically relevant.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 117-37-3
Cat. No. B1667423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisindione
CAS117-37-3
Synonyms2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione
anisindione
Miradon
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
InChIKeyXRCFXMGQEVUZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN ETHER, METHANOL, HYDROCHLORIC ACID;  PRACTICALLY INSOL IN WATER, SOL IN METHYLENE CHLORIDE
1.28e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anisindione (CAS 117-37-3): Vitamin K Antagonist Procurement and Research Considerations


Anisindione (brand name Miradon) is a synthetic indanedione-derivative anticoagulant that functions as a vitamin K antagonist [1]. It acts by inhibiting the vitamin K-mediated gamma-carboxylation of precursor proteins in the liver, thereby reducing the synthesis of active coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S [2]. As a small molecule drug first approved in 1957, it is chemically distinct from the coumarin class of anticoagulants (e.g., warfarin) due to its indane-1,3-dione core structure bearing a 4-methoxyphenyl substituent [3].

Anisindione Procurement Rationale: Why Generic Substitution Among Vitamin K Antagonists Is Not Advised


Despite sharing a common vitamin K antagonist mechanism, oral anticoagulants cannot be generically substituted due to significant inter-class differences in chemical structure that directly impact their pharmacokinetic, pharmacodynamic, and safety profiles [1]. The indanedione class (anisindione, phenindione, fluindione) exhibits distinct adverse effect profiles, including hypersensitivity and hepatic toxicity, which differ markedly from coumarin derivatives like warfarin [2]. Critically, patients intolerant to warfarin have been successfully managed on anisindione, demonstrating that an allergic or adverse reaction to one class does not predict intolerance to the other [3]. This non-interchangeability is driven by structural and metabolic distinctions that make each compound a unique entity for research and clinical application.

Anisindione Evidence-Based Differentiation: A Quantitative Guide for Scientific and Industrial Users


Anisindione as a Therapeutic Alternative in Warfarin-Intolerant Patients

Anisindione provides a viable, chemically distinct oral anticoagulant option for patients who cannot tolerate warfarin, a clinical scenario where substitution with another coumarin derivative is not possible. This is supported by a clinical case series [1].

Anticoagulation Drug Intolerance Therapeutic Substitution

Extended Dosing Interval of Anisindione for Sustained Anticoagulation

Anisindione exhibits an unusually long pharmacodynamic effect, allowing for a dosing interval that is markedly different from many other oral anticoagulants. A clinical study reported that a therapeutic level of anticoagulation can be maintained with a single dose administered every third day [1].

Pharmacodynamics Dosing Regimen Therapeutic Window

Pharmacodynamic Onset and Reversibility of Anisindione

Anisindione demonstrates a distinct pharmacodynamic profile characterized by a rapid onset of action and predictable reversibility. Its anticoagulant effect can be rapidly interrupted by phytonadione (vitamin K1), and can be quickly restored upon re-medication [1].

Pharmacodynamics Drug Onset Anticoagulant Reversal

Physicochemical Properties of Anisindione for Formulation Development

Anisindione possesses specific physicochemical properties critical for formulation and research. It demonstrates high solubility in DMSO (≥ 50 mg/mL) and is soluble in organic solvents such as ethanol and acetone, while having limited aqueous solubility [REFS-1, REFS-2]. For storage, the solid powder is stable at -20°C for 3 years or at 4°C for 2 years .

Pre-formulation Solubility Stability

Anisindione: Validated Scenarios for Research and Industrial Application


Comparative Pharmacology Studies of Vitamin K Antagonist Classes

Anisindione serves as a prototypical indanedione-class anticoagulant, making it an essential comparator in studies designed to delineate the differential pharmacology, toxicology, and clinical effects between indanediones and coumarins (e.g., warfarin). Its distinct chemical scaffold and adverse effect profile are critical for elucidating class-specific mechanisms of action and toxicity [REFS-1, REFS-2].

Investigating Anticoagulation in Warfarin-Intolerant Models

Anisindione is the preferred compound for research models simulating warfarin intolerance or hypersensitivity. Its proven clinical utility as a safe alternative in warfarin-allergic patients [1] positions it as the logical choice for pre-clinical studies exploring alternative anticoagulation pathways, immune responses to coumarins, or the development of novel therapies for patients with drug allergies.

Development of Extended-Release or Long-Acting Anticoagulant Formulations

Given its unique pharmacodynamic property of maintaining therapeutic anticoagulation with once-every-three-day dosing [1], anisindione is an ideal candidate for use as a reference standard or active pharmaceutical ingredient (API) in the research and development of new extended-release or long-acting oral anticoagulant formulations, aiming to improve patient compliance and therapeutic consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anisindione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.